



Application Note: Quantification of Hexanoylglycine in Human Urine

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Compound of Interest		
Compound Name:	Hexanoylglycine-d2	
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Introduction

Hexanoylglycine is a key biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and reliable quantification of hexanoylglycine in urine is crucial for clinical diagnosis and for assessing the efficacy of therapeutic interventions in drug development. This application note provides detailed protocols for the sample preparation and quantification of hexanoylglycine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the quantitative performance of different analytical methods for hexanoylglycine quantification in urine.

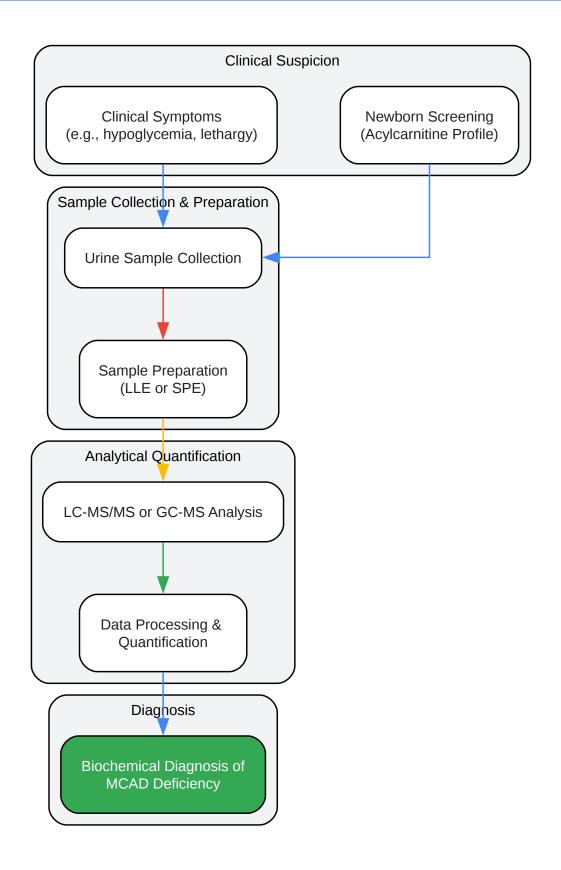


Analytical Method	Sample Preparation	Linearity Range	Limit of Quantificati on (LOQ)	Internal Standard	Reference
GC-MS	Liquid-Liquid Extraction	0.0167 - 16.7 μg/mL	< 5 nmole	n- Hexanoyl(1,2 -13C)glycine	[1]
LC-MS/MS	Simple Dilution	Not Specified	Not Specified	Deuterated acylglycines	[2]
LC-MS/MS with Derivatization	Solid-Phase Extraction	Not Specified	Not Specified	² H ₃ - and ² H ₆ - DEAPPZ	[3]

Signaling Pathway and Experimental Workflow

The accurate quantification of hexanoylglycine is often critical in the diagnostic pathway for MCAD deficiency. The following diagram illustrates the typical workflow from patient presentation to biochemical confirmation.





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Caption: Workflow for MCAD deficiency diagnosis.



Experimental Protocols Protocol 1: Liquid-Liquid Extraction (

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is based on established methods for the extraction of organic acids from urine.[4] [5]

Materials:

- Urine sample
- Internal Standard: n-Hexanoyl(1,2-13C)glycine
- · Ethyl acetate
- Sodium chloride (NaCl)
- Hydroxylamine hydrochloride solution (50 g/L)
- 7.5 M Sodium hydroxide (NaOH)
- 6 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate
- Derivatization agent (e.g., BSTFA + TMCS, 99:1)
- Pyridine

Procedure:

- To a glass test tube, add a volume of urine equivalent to 1 mg of creatinine.
- Add a known amount of the internal standard (e.g., 40 μL of 100 μM/L solution).
- · Add 6 mL of ethyl acetate.
- Add 1 g of NaCl and 500 μL of hydroxylamine hydrochloride solution.



- Adjust the pH of the mixture to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.
- After cooling, acidify the mixture with 6 M HCl.
- Vortex the tube for 1 minute and then centrifuge to separate the layers.
- Transfer the upper organic layer (ethyl acetate) to a clean tube.
- Repeat the extraction with another portion of ethyl acetate and combine the organic layers.
- Dry the combined organic extract over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- For GC-MS analysis, derivatize the dried residue by adding 100 μL of BSTFA + TMCS (99:1) and pyridine (1:1 ratio) and incubating at 80°C for 30 minutes.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a general procedure for the extraction of organic contaminants from urine and can be adapted for hexanoylglycine.

Materials:

- Urine sample
- Internal Standard: Deuterated hexanoylglycine
- SPE Cartridge (e.g., strong anion exchange)
- Methanol
- Distilled water
- 1 M Acetic acid



 Elution solvent (e.g., n-butanol/formic acid/sulfuric acid or ethyl acetate/formic acid/sulfuric acid)

Procedure:

- Conditioning: Activate the SPE column by washing it twice with 2 mL of methanol, followed by 2 mL of distilled water, and then 2 mL of 1 M acetic acid. Rinse with distilled water until the pH is neutral.
- Sample Preparation: To a urine sample equivalent to 1 mg of creatinine, add a known amount of the internal standard.
- Loading: Apply the prepared urine sample onto the conditioned SPE column at a slow flow rate (e.g., 2 mL/min).
- Washing: Wash the column four times with 2 mL of distilled water to remove interferences.
- Drying: Dry the column by centrifugation or under a stream of nitrogen.
- Elution: Elute the analyte with an appropriate solvent mixture. For example, consecutively
 elute with 1 mL of n-butanol/formic acid/concentrated sulfuric acid (80/20/0.5 by vol), 1 mL of
 ethyl acetate/formic acid/concentrated sulfuric acid (80/20/0.5 by vol), and 1 mL of pure
 methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: HP-5MS or similar.
- Carrier Gas: Helium.
- Ionization Mode: Chemical Ionization (CI) with ammonia can be used to generate intense [M+H]+ ions for selected-ion monitoring.



• Derivatization: Trimethylsilyl derivatives are commonly prepared.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Column: C18 analytical column.
- Mobile Phase: A gradient of acetonitrile and water is typically used.
- Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for hexanoylglycine and its internal standard.

Logical Relationships in Sample Preparation

The choice of sample preparation method depends on the desired sensitivity, throughput, and available instrumentation. The following diagram illustrates the decision-making process.

Caption: Sample preparation decision tree.

Conclusion

The protocols described in this application note provide robust and reliable methods for the quantification of hexanoylglycine in urine. The choice between LLE-GC-MS and SPE-LC-MS/MS will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The use of stable isotope-labeled internal standards is strongly recommended to ensure the accuracy and precision of the results.

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